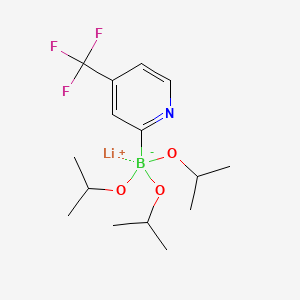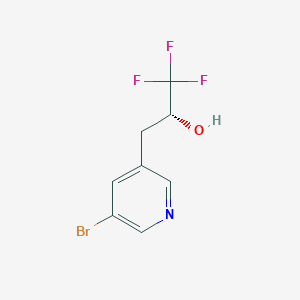![molecular formula C11H12F3NO3 B13910700 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzoic acid core.
Méthodes De Préparation
The synthesis of 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amino and hydroxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The amino and hydroxypropyl groups may also play a role in modulating the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid include:
4-(Trifluoromethyl)benzoic acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
3-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group affects its chemical properties and reactivity.
2-(Trifluoromethyl)benzoic acid: Similar to the 3-position isomer but with different steric and electronic effects. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12F3NO3 |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)8-5-6(10(17)18)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2,(H,17,18)/t9-/m1/s1 |
Clé InChI |
GTWOTVRFGPLJJF-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[C@@H](CCO)N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)

![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)






![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)

H)methanol](/img/structure/B13910701.png)
